3-[[(1R,17E,30R,31R,32S)-14-[3,5-dihydroxy-7-(5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl)oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid
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Overview
Description
Brasilinolide A is a 32-membered macrolide antibiotic isolated from the fermentation broth of the bacterium Nocardia brasiliensis . This compound is known for its potent immunosuppressive and antifungal properties . Brasilinolide A has a highly hydroxylated macrolide scaffold, which makes it an architecturally complex molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brasilinolide A involves a highly convergent strategy, utilizing a range of asymmetric aldol/reduction sequences and catalytic protocols . The controlled preparation of suitable C1–C19 and C20–C38 acyclic fragments, containing seven and twelve stereocentres respectively, is first achieved . An adventurous C19–C20 fragment union is then explored to construct the entire carbon chain of the brasilinolides . This pivotal coupling step is performed in a complex boron-mediated aldol reaction to install the required C19 hydroxyl stereocentre .
Industrial Production Methods
Industrial production of Brasilinolide A involves the fermentation of Nocardia brasiliensis . The fermentation broth is then processed to isolate the compound . This method is preferred due to the complexity of the synthetic routes and the need for high stereochemical purity .
Chemical Reactions Analysis
Types of Reactions
Brasilinolide A undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) and potassium osmate (K2OsO2(OH)4) are used.
Reduction: Boron-mediated aldol reactions are commonly employed.
Substitution: Various catalytic protocols are used for fragment assembly.
Major Products Formed
The major products formed from these reactions include highly hydroxylated macrolide scaffolds and various brasilinolide congeners .
Scientific Research Applications
Brasilinolide A has several scientific research applications due to its unique properties:
Mechanism of Action
Brasilinolide A exerts its effects through its potent immunosuppressive and antifungal activities . The compound is structurally characterized by an unusual modified 2-deoxy-L-fucose attached to a type I polyketide macrolactone . This structure allows it to interact with specific molecular targets and pathways involved in immune response and fungal growth .
Comparison with Similar Compounds
Similar Compounds
- Brasilinolide B
- Brasilinolide C
- Caniferolide A
- Caniferolide B
- Stambomycin A
- Stambomycin B
Uniqueness
Brasilinolide A is unique due to its highly hydroxylated macrolide scaffold and its potent immunosuppressive and antifungal properties . Unlike other similar compounds, Brasilinolide A has a specific structural arrangement that allows for its unique biological activities .
Properties
CAS No. |
179041-27-1 |
---|---|
Molecular Formula |
C57H98O24 |
Molecular Weight |
1167.4 g/mol |
IUPAC Name |
3-[[(1R,17E,30R,31R,32S)-14-[3,5-dihydroxy-7-(5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl)oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H98O24/c1-9-10-16-46(67)78-44-25-49(76-34(8)52(44)72)75-33(7)29(3)50(70)30(4)51(71)31(5)53-32(6)54-55(80-54)41(62)15-12-14-39(77-48(69)26-45(65)66)22-38(61)23-40-24-42(63)56(73)57(74,81-40)27-43(64)28(2)18-19-36(59)21-37(60)20-35(58)13-11-17-47(68)79-53/h11,17,28-44,49-56,58-64,70-74H,9-10,12-16,18-27H2,1-8H3,(H,65,66)/b17-11+/t28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40-,41?,42+,43?,44?,49?,50?,51?,52?,53?,54?,55?,56-,57-/m1/s1 |
InChI Key |
MVSIZSYJQDRVAV-FSWGJMNFSA-N |
Isomeric SMILES |
CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(C[C@@H]4C[C@@H]([C@H]([C@](O4)(CC(C(CCC(CC(CC(C/C=C/C(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
SMILES |
CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
Canonical SMILES |
CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
Synonyms |
asilinolide A brasilinolide-A |
Origin of Product |
United States |
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